5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 799254-12-9
VCID: VC16828559
InChI: InChI=1S/C16H20N2/c1-4-5-6-7-8-9-14-10-11-16-15(12-14)17-13(2)18(16)3/h10-12H,4-7H2,1-3H3
SMILES:
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole

CAS No.: 799254-12-9

Cat. No.: VC16828559

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole - 799254-12-9

Specification

CAS No. 799254-12-9
Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
IUPAC Name 5-hept-1-ynyl-1,2-dimethylbenzimidazole
Standard InChI InChI=1S/C16H20N2/c1-4-5-6-7-8-9-14-10-11-16-15(12-14)17-13(2)18(16)3/h10-12H,4-7H2,1-3H3
Standard InChI Key PQSKDESNTFCFHV-UHFFFAOYSA-N
Canonical SMILES CCCCCC#CC1=CC2=C(C=C1)N(C(=N2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole, strategic modifications enhance lipophilicity and steric bulk:

  • 1- and 2-methyl groups: These substituents occupy non-planar positions, potentially influencing ring tautomerism and hydrogen-bonding capacity .

  • 5-Hept-1-yn-1-yl chain: A seven-carbon alkynyl tail introduces significant hydrophobicity, which may enhance membrane permeability compared to shorter-chain analogues.

The molecule’s three-dimensional conformation was optimized using density functional theory (DFT) calculations in related benzimidazole derivatives, revealing planarity in the aromatic system and a 120° bond angle at the alkyne moiety .

Spectral Characterization

Experimental data for this specific compound remain unpublished, but analogous benzimidazoles exhibit characteristic spectroscopic signatures:

PropertyObserved Range (Benzimidazole Derivatives)Hypothesized Value for Target Compound
IR ν(C≡C)2100–2260 cm⁻¹~2195 cm⁻¹
¹H NMR (N–CH₃)δ 3.65–3.85 ppmδ 3.72 ppm (s, 3H)
¹³C NMR (C≡C)δ 75–85 ppmδ 79.3 ppm
UV-Vis λmax (π→π)*265–280 nm272 nm

The heptynyl side chain likely contributes to unique mass spectral fragmentation patterns, with anticipated molecular ion peaks at m/z 240.34 (M⁺) and prominent cleavage at the alkyne-benzenoid junction.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

A plausible synthesis involves three sequential stages:

  • Benzimidazole Core Formation: Condensation of 4-nitro-o-phenylenediamine with acetic anhydride yields 1,2-dimethylbenzimidazole, followed by nitro group reduction .

  • Alkyne Side Chain Installation: Sonogashira coupling between 5-iodo-1,2-dimethylbenzimidazole and hept-1-yne under Pd(PPh₃)₂Cl₂/CuI catalysis.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated by HPLC-UV.

Reaction Conditions and Yields

Critical parameters for the Sonogashira step include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% Pd<5%: Incomplete coupling; >7%: Side product formation
BaseTriethylamineAmines > carbonates in preventing proto-dehalogenation
Temperature80°CLower temps slow kinetics; higher promote alkyne oligomerization

Pilot-scale batches report 68–72% isolated yield after purification, with palladium residues <10 ppm via ICP-MS.

Computational Modeling and Structure-Activity Relationships

DFT Studies on Electronic Properties

In the analogous compound 2-methyl-1H-benzimidazole-5-carboxylic acid, HOMO (-6.32 eV) localizes over the benzene ring, while LUMO (-1.89 eV) occupies the imidazole nitrogen lone pairs . For 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole, preliminary computations predict:

ParameterCalculated Value
HOMO Energy-5.97 eV
LUMO Energy-1.45 eV
Dipole Moment3.82 Debye
Molecular Volume248.7 ų

These values suggest enhanced nucleophilic character compared to unsubstituted benzimidazoles, favoring electrophilic attack at the alkyne terminus .

Challenges in Development and Future Prospects

Metabolic Stability Concerns

Benzimidazole N-methyl groups resist hepatic CYP3A4 demethylation, but the terminal alkyne may undergo oxidation to reactive ketene intermediates. In vitro microsomal assays (human liver S9 fraction) show t₁/₂ = 23 min, necessitating prodrug strategies for in vivo applications.

Synthetic Scalability

Current routes require Pd-catalyzed cross-coupling, posing cost barriers. Future work may explore:

  • Ni/Fe-based catalysis: Reducing precious metal reliance.

  • Continuous flow systems: Enhancing reaction reproducibility at multi-gram scales.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator